molecular formula C7H10N2O B6611832 N,N-dimethyl-1H-pyrrole-3-carboxamide CAS No. 60031-39-2

N,N-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B6611832
CAS No.: 60031-39-2
M. Wt: 138.17 g/mol
InChI Key: ZSRDEIIPIQOTNY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrrole-3-carboxamide is a pyrrole-derived carboxamide featuring a dimethyl-substituted amide group at the 3-position of the pyrrole ring. Pyrrole carboxamides are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and kinase-inhibitory effects . The dimethyl substitution on the amide nitrogen likely enhances lipophilicity and steric bulk compared to other N-substituents, influencing solubility and molecular interactions.

Properties

IUPAC Name

N,N-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9(2)7(10)6-3-4-8-5-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDEIIPIQOTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60031-39-2
Record name N,N-dimethyl-1H-pyrrole-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-pyrrole-3-carboxamide typically involves the condensation of a carboxylic acid derivative with a substituted amine. One common method is the Paal–Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. For example, the condensation of 3-aminobenzonitrile with 2,5-hexanedione can yield pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing its chemical diversity.

Scientific Research Applications

Organic Synthesis

N,N-dimethyl-1H-pyrrole-3-carboxamide serves as a critical intermediate in the synthesis of more complex organic molecules. Its utility in organic synthesis includes:

  • Building Block for Complex Molecules : It can be used to create various derivatives that may have enhanced properties or activities.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups onto the pyrrole ring .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide, peracids
ReductionConversion of carbonyl to alcoholLiAlH4, NaBH4
SubstitutionElectrophilic substitution at pyrrole positionsHalogens, nitro compounds

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative demonstrated over 62% growth inhibition against the MDA-MB-435 melanoma cell line .

Case Study: Anticancer Activity Evaluation

A series of novel derivatives were synthesized and tested against the NCI-60 cancer cell line panel. Notably:

  • Compound 8f showed promising activity against multiple cancer types, including breast and melanoma.
  • The compound displayed good physicochemical properties that suggest potential for oral bioavailability .

Material Science

This compound is also utilized in the development of materials with specific properties:

  • Conductive Polymers : Its ability to form polymers with unique electrical properties makes it suitable for applications in electronics.
  • Dyes : The compound can be modified to produce dyes with desirable optical characteristics .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activities:

  • A study synthesized several derivatives that were tested for antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Some showed significant efficacy, highlighting the potential for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound IDActivity TypeTarget OrganismsEfficacy (%)
8fAntibacterialGram-positive bacteria70
8eAntifungalFungi65

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrrole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Molecular Structure

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The dimethyl group (electron-donating) stabilizes the amide bond, whereas electron-withdrawing groups like trifluoromethyl (e.g., in ) or nitro () increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .
    • Adamantyl Substituents : In N-((3s,5s,7s)-adamantan-1-yl)-1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide (4x, ), the bulky adamantyl group improves metabolic stability but reduces conformational flexibility compared to dimethyl groups .

Physical and Chemical Properties

Melting Points and Solubility

Compound Substituents Melting Point (°C) Key Features Reference
N,N-Dimethyl-1H-pyrrole-3-carboxamide N,N-dimethyl, pyrrole-3-carboxamide Not reported Predicted lower solubility in water
4x (Adamantyl derivative) N-adamantyl, 4-chlorophenyl 163–165 High rigidity, improved stability
4y (Phenyl derivative) N-phenyl, 4-chlorophenyl 152–154 π-π stacking potential
N-Nitro-1H-pyrrole-2-carboxamide Nitro group at C2 Not reported Enhanced reactivity
  • Impact of Substituents : Bulky groups (e.g., adamantyl) increase melting points due to improved crystal packing, while dimethyl groups may lower melting points due to reduced intermolecular forces .

NMR and Spectroscopic Data

  • 1H NMR Shifts: In 4x (), the adamantyl protons resonate at δ 2.14–2.10 ppm (m), while pyrrole protons appear at δ 6.63–6.31 ppm. Dimethyl groups in the target compound would likely show singlets near δ 2.4–3.0 ppm . The formyl group in N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide () causes a distinct downfield shift (δ ~9–10 ppm) absent in the dimethyl analog .

Chemical Reactivity

  • Hydrolysis Stability : Electron-donating dimethyl groups may slow amide hydrolysis relative to electron-withdrawing substituents (e.g., nitro in ) .

Biological Activity

N,N-dimethyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its ability to participate in various biochemical interactions. The presence of the dimethyl and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that a derivative showed 62.46% growth inhibition against the MDA-MB-435 melanoma cell line and 40.24% against the MDA-MB-468 breast cancer cell line at a concentration of 10 µM .

Anticancer Studies

A notable study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives featuring benzimidazole moieties. These compounds were evaluated for their anticancer properties using the NCI-60 cancer cell line panel. The results demonstrated varying degrees of activity, with specific derivatives showing promising results against multiple cancer types, highlighting the potential for developing new anticancer agents .

Table 1: Anticancer Activity of Selected Derivatives

Compound IDCell LineGrowth Inhibition (%)
8fMDA-MB-435 (Melanoma)62.46
8fMDA-MB-468 (Breast)40.24

Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have indicated that some derivatives possess favorable pharmacokinetic profiles. These derivatives exhibited good predicted oral bioavailability and drug-likeness properties, which are crucial for further development in pharmaceutical applications .

Other Biological Activities

Beyond anticancer properties, this compound derivatives have shown potential in various therapeutic areas:

  • Antibacterial Activity : Some pyrrole derivatives have demonstrated effectiveness against bacterial strains, suggesting their utility in developing new antibiotics .
  • Antiviral Properties : The compound has been noted for its antiviral activities, contributing to ongoing research in antiviral drug development .

Q & A

Q. Table 1. Synthetic Conditions for Representative Derivatives

DerivativeReagentsYield (%)Purity (HPLC)Key NMR Peaks
Compound 7DCC/DMAP, CH₂Cl₂2497.24%δ 2.21 (s, CH₃), δ 6.73 (s, pyrrole-H)
Compound 41DCC/DMAP, DMSO3598.67%δ 2.23 (s, CH₃), δ 6.68 (s, pyrrole-H)

Q. Table 2. Advanced Characterization Techniques

TechniqueApplicationExample
VT-NMRResolve tautomerismδ 11.55 ppm (NH) shifts at elevated temps
2D-NMRAssign regiochemistryNOESY correlation between NH and methyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.